Allopregnan-3beta-ol-20-one, also known as allopregnanolone, is a neuroactive steroid derived from progesterone. It plays a significant role in the central nervous system as a modulator of neurotransmission, particularly through its interaction with gamma-aminobutyric acid (GABA) receptors. This compound is primarily recognized for its anxiolytic, sedative, and anticonvulsant properties.
Allopregnan-3beta-ol-20-one belongs to the class of compounds known as neurosteroids. These steroids are synthesized in the brain and modulate neuronal excitability and synaptic transmission. It is classified under the steroid family due to its structural characteristics, which include a steroid nucleus typical of this class of compounds.
The synthesis of allopregnan-3beta-ol-20-one typically involves several key steps:
The reduction process generally requires careful control of reaction conditions to ensure high selectivity and minimal by-product formation. The use of solvents like tetrahydrofuran aids in solubility and reaction efficiency.
The molecular formula for allopregnan-3beta-ol-20-one is , with a molecular weight of approximately 318.5 g/mol. Its IUPAC name is:
The InChI key for this compound is AURFZBICLPNKBZ-JITSNLRCSA-N . The structural representation reveals a steroid framework with specific hydroxyl functional groups that contribute to its biological activity.
Allopregnan-3beta-ol-20-one participates in various chemical reactions:
The choice of reagents and conditions significantly affects the reaction outcomes. For example:
Allopregnan-3beta-ol-20-one acts primarily as a positive allosteric modulator of GABA receptors. By binding to specific sites on these receptors, it enhances their response to GABA—an inhibitory neurotransmitter—leading to increased chloride ion influx into neurons. This hyperpolarization reduces neuronal excitability and contributes to its anxiolytic and sedative effects .
Allopregnan-3beta-ol-20-one is a white crystalline solid at room temperature. It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
The compound exhibits stability under standard conditions but may undergo degradation or transformation when exposed to extreme pH levels or strong oxidizing agents. Its melting point is typically around 200°C .
Allopregnan-3beta-ol-20-one has several scientific uses:
Allopregnan-3β-ol-20-one (5α-pregnan-3β-ol-20-one) is synthesized through enzymatic modification of cholesterol-derived precursors in steroidogenic tissues. The biosynthetic pathway originates with pregnenolone, formed from cholesterol via cytochrome P450 side-chain cleavage (CYP11A1) in the mitochondria. In the adrenal cortex's zona fasciculata and zona reticularis, as well as in gonadal tissues (testes and ovaries), pregnenolone undergoes sequential enzymatic transformations to yield allopregnan-3β-ol-20-one. The initial step involves the 5α-reductase (SRD5A)-mediated reduction of progesterone (itself formed from pregnenolone via 3β-hydroxysteroid dehydrogenase) to yield 5α-dihydroprogesterone (5α-DHP) [3] [9]. Subsequently, 5α-DHP serves as the direct precursor for allopregnan-3β-ol-20-one through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme catalyzes the stereospecific reduction of the 3-keto group to a 3β-hydroxyl group [7] [9].
Tissue-specific expression of enzymes dictates pathway dominance. The adrenal cortex demonstrates significant capacity for allopregnan-3β-ol-20-one synthesis due to high levels of 5α-reductase type 1 and 3β-HSD isoenzymes. Similarly, gonadal tissues, particularly the Leydig cells of the testes and the corpus luteum of the ovary, utilize this pathway, contributing to local and systemic neurosteroid pools [3] [9]. Crucially, the enzymatic conversion is compartmentalized: 5α-reduction primarily occurs in the endoplasmic reticulum, while 3β-HSD activity is found in both microsomal and mitochondrial fractions [9].
Table 1: Key Enzymes in Allopregnan-3β-ol-20-one Biosynthesis from Pregnenolone/Progesterone
Enzyme | Gene Symbol | Reaction Catalyzed | Primary Subcellular Location | Major Tissues |
---|---|---|---|---|
Cytochrome P450scc | CYP11A1 | Cholesterol → Pregnenolone | Mitochondria (Inner Membrane) | Adrenal, Gonads, Placenta |
3β-HSD (Type I/II) | HSD3B1/HSD3B2 | Pregnenolone → Progesterone; 5α-DHP → Allopregnan-3β-ol-20-one | Microsomes, Mitochondria | Adrenal, Gonads, Placenta (Type I) |
5α-Reductase (Type I) | SRD5A1 | Progesterone → 5α-Dihydroprogesterone (5α-DHP) | Endoplasmic Reticulum | Adrenal (ZF/ZR), Liver, Gonads, Skin |
Aldo-Keto Reductases | AKR1C1-AKR1C4 | 5α-DHP → Allopregnan-3α-ol-20-one (major) | Cytosol | Liver, Brain, Adrenal, Gonads |
3β-Hydroxysteroid dehydrogenase (3β-HSD) plays a pivotal and bidirectional role in steroidogenic cascades, acting as both a dehydrogenase and an isomerase. In the context of allopregnan-3β-ol-20-one biosynthesis, its primary function is the NADH-dependent reduction of the 3-ketone group of 5α-dihydroprogesterone (5α-DHP) to form the 3β-hydroxyl group characteristic of allopregnan-3β-ol-20-one [Δ⁵-3β-hydroxysteroid → Δ⁴-3-ketosteroid for progesterone formation; 3-keto → 3β-ol for 5α-DHP reduction] [3] [7] [9]. This reaction is distinct from its role in converting pregnenolone to progesterone, which involves oxidation and isomerization.
Multiple isoenzymes of 3β-HSD exist, exhibiting tissue-specific expression and differing catalytic efficiencies. Type I 3β-HSD is predominantly expressed in the placenta and peripheral tissues, while Type II is expressed in the adrenal glands and gonads. Kinetic studies reveal that the Type II isoenzyme, prevalent in adrenal and gonadal tissues, has a lower Km (higher affinity) for 5α-DHP compared to Type I, favoring the efficient production of allopregnan-3β-ol-20-one within these steroidogenic organs [9]. The activity of 3β-HSD is a key regulatory point, influencing the flux of precursors towards either active neurosteroids like allopregnan-3β-ol-20-one or towards downstream glucocorticoids, mineralocorticoids, or androgens. Its expression and activity are modulated by trophic hormones (ACTH in the adrenal, LH in the gonads) primarily via cAMP-dependent signaling pathways, leading to increased transcription and potentially post-translational modification [3] [9].
The action of 3β-HSD also determines the stereochemistry of the final product. While 3β-HSD produces the 3β-hydroxy epimer, other enzymes, notably members of the aldo-keto reductase (AKR) 1C family (e.g., 3α-HSD), preferentially reduce 5α-DHP to allopregnanolone (5α-pregnan-3α-ol-20-one), the more potent GABA-A receptor modulating neurosteroid. Consequently, the relative activities of 3β-HSD versus 3α-HSD isoforms in a given tissue dictate the ratio of 3β-ol to 3α-ol reduced pregnane derivatives [1] [7] [8].
Table 2: 3β-HSD Isoenzymes and Characteristics Relevant to Allopregnan-3β-ol-20-one
Isoenzyme | Gene | Primary Tissue Expression | Key Substrates | Relevant Kinetic Parameters | Hormonal Regulation |
---|---|---|---|---|---|
Type I | HSD3B1 | Placenta, Skin, Breast | Pregnenolone, DHEA, 5α-DHP | Lower affinity for 5α-DHP (Higher Km) | Weakly cAMP-responsive |
Type II | HSD3B2 | Adrenal Cortex, Gonads | Pregnenolone, DHEA, 5α-DHP | Higher affinity for 5α-DHP (Lower Km); Efficient conversion to 3β-ol | Strongly cAMP-responsive (ACTH, LH) |
The biosynthesis of allopregnan-3β-ol-20-one exhibits significant tissue-specific modulation, particularly evident in the corpus luteum (CL) and the placenta, reflecting their unique endocrine roles during the menstrual cycle and pregnancy.
Corpus Luteum: Following ovulation, the ruptured follicle transforms into the corpus luteum, a transient endocrine gland primarily responsible for progesterone production to maintain the endometrium. The CL possesses the enzymatic machinery (CYP11A1, 3β-HSD II, SRD5A1) for synthesizing allopregnan-3β-ol-20-one from cholesterol. However, synthesis within the CL itself appears quantitatively less significant compared to progesterone production. Instead, a crucial pathway involves the "backdoor pathway". Progesterone secreted by the CL into the circulation can be taken up by peripheral tissues (like the liver), reduced to 5α-DHP and then to allopregnan-3β-ol-20-one or its 3α-epimer, which can then exert neuroactive effects. Furthermore, the CL produces significant amounts of 17α-hydroxyprogesterone (17OHP), which can also be a substrate for 5α-reduction and subsequent 3β-HSD action, potentially yielding 17α-hydroxyallopregnan-3β-ol-20-one. Luteal synthesis of allopregnan-3β-ol-20-one and related neurosteroids is tightly regulated by luteinizing hormone (LH) via cAMP, mirroring the regulation of progesterone synthesis [3] [9] [10].
Placenta: The human placenta is a major steroidogenic organ during pregnancy, producing massive quantities of progesterone from maternal cholesterol. A key distinction from the adrenal and gonads is the absence of the steroidogenic acute regulatory protein (StAR). Instead, cholesterol import relies heavily on LDL receptor-mediated endocytosis and the action of the StAR-like protein MLN64 [10]. While progesterone is the primary secretory product, the placenta also contributes to reduced pregnane synthesis, including allopregnan-3β-ol-20-one, through distinct pathways. Unlike the adrenal or gonads, placental mitochondrial electron transfer (via adrenodoxin reductase and adrenodoxin) limits the rate of pregnenolone synthesis by CYP11A1, rather than cholesterol transport [10]. The placenta utilizes circulating precursors efficiently. Crucially, it can convert sulfated 5α/5β-pregnan-3β/α-ol-20-one derivatives of fetal origin back into active neurosteroids. Fetal liver metabolism processes placental progesterone into reduced metabolites like 5α-pregnan-3β-ol-20-one sulfate and 5α-pregnan-3α-ol-20-one sulfate. These sulfated steroids are delivered to the placenta via the umbilical circulation. Placental tissue expresses sulfatase enzymes that hydrolyze the sulfate group, liberating free 5α-pregnan-3β-ol-20-one and 5α-pregnan-3α-ol-20-one. Furthermore, the placenta expresses 3β-HSD (Type I) and 3α-HSD (AKR1C isoforms), enabling interconversion between the 3β-ol and 3α-ol forms, and 17β-HSD, facilitating oxidation of the 3α/β-hydroxy groups back to 3-keto forms. A significant pathway involves the oxidation of the free 3β-hydroxy group of 5α-pregnan-3β-ol-20-one by placental microsomal enzymes (supported by both NAD⁺ and NADP⁺) to regenerate 5α-dihydroprogesterone (5α-DHP). This 5α-DHP can then be secreted or potentially further metabolized. This unique placental metabolism of fetal-derived reduced pregnanes constitutes a maternal plasma progesterone-independent source of 5α-reduced steroids like allopregnan-3β-ol-20-one and its metabolites during pregnancy, with levels peaking in the third trimester [4] [10].
Table 3: Tissue-Specific Modulation of Allopregnan-3β-ol-20-one Synthesis
Tissue | Key Regulatory Features | Major Precursor Sources | Unique Enzymatic Pathways/Features | Functional Significance |
---|---|---|---|---|
Adrenal Cortex | ACTH/cAMP stimulation; High StAR, CYP11A1, SRD5A1, 3β-HSD2 | De novo from cholesterol (LDL uptake & synthesis) | Direct pathway: Prog → 5α-DHP → Allopregnan-3β-ol-20-one | Contributes to circulating neurosteroid pool; Stress response |
Gonads (Testis/Ovary) | LH/cAMP stimulation; Cell-type specific expression (Leydig, Theca, Luteal) | De novo from cholesterol | Direct pathway; Backdoor pathway contributions (especially in CL for androgen precursors) | Local paracrine effects; Contribution to circulation |
Corpus Luteum | LH/cAMP stimulation; Transient high steroidogenic capacity | De novo from cholesterol | High progesterone secretion; Peripheral conversion key for neurosteroids; 17OHP as potential substrate | Supports endometrium; Potential source of neurosteroid precursors |
Placenta | Limited cAMP stimulation?; No StAR; Electron transfer (ADR/ADX) rate-limiting for CYP11A1 | Maternal cholesterol (LDL), Fetal sulfated pregnanes | Hydrolysis of fetal 5α-pregnan-3β-ol-20-one-S; Oxidation to 5α-DHP; Interconversion of 3α/β-OH isomers | Massive progesterone output; Generates neurosteroids from fetal precursors |
Standardized Nomenclature of Relevant Steroids
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8